7-trans-OH-PIPAT

描述

Genesis and Early Characterization as a Dopamine (B1211576) Receptor Ligand

The scientific journey of 7-trans-OH-PIPAT, or (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)-amino]tetralin, began in the early 1990s. Its synthesis was first reported in 1993, marking its entry into the world of neuropharmacology as a novel dopamine D3 receptor ligand. cgu.edu.twacs.org Early in vitro binding studies demonstrated its unique high affinity and selectivity for the dopamine D3 receptor. nih.gov Specifically, its radioiodinated form, [125I]trans-7-OH-PIPAT, showed a high affinity with a dissociation constant (Kd) of 0.48 nM and a maximum binding capacity (Bmax) of 240 fmol/mg of protein in rat striatal membrane homogenates. nih.gov This initial characterization laid the groundwork for its use as a tool to explore the intricacies of the dopaminergic system.

The development of this compound was part of a broader effort to create more selective ligands for dopamine receptor subtypes. It belongs to the family of aminotetralins, which have been instrumental as dopamine receptor agonists. plos.orgacs.org The synthesis and subsequent optical resolution of its (R) and (S) enantiomers further refined its utility in research.

Significance in the Delineation of Dopamine Receptor Subtypes

The high homology between dopamine D2 and D3 receptors has historically posed a challenge for the development of selective ligands. plos.org this compound, with its preference for the D3 receptor, became a crucial tool in distinguishing the functions and distributions of these two subtypes. plos.org While it can bind to both D2 and D3 receptors, the presence of guanine (B1146940) nucleotides allows for the selective labeling of GTP-insensitive D3 receptors. For instance, in HEK-293 cells expressing these receptors, the affinity of [125I]7-OH-PIPAT for the D2 receptor is significantly reduced in the presence of 5'-guanylylimidodiphosphate, while its affinity for the D3 receptor remains high.

This selectivity has been pivotal in mapping the distribution of D3 receptors in the brain. acnp.org Autoradiographic studies using [125I]7-OH-PIPAT have revealed high concentrations of D3 receptors in areas like the islands of Calleja, nucleus accumbens, and specific lobules of the cerebellum. acnp.org These findings have been corroborated by immunohistochemical studies and in situ hybridization, providing a clearer picture of the neuronal circuits involving D3 receptors. acnp.orgnih.govnih.govfrontiersin.org

Interactive Data Table: Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kd (nM) | Conditions | Reference |

|---|---|---|---|---|---|

| Dopamine D3 | [125I]trans-7-OH-PIPAT | Rat Striatum | 0.48 | - | nih.gov |

| Dopamine D2 | [125I]7-OH-PIPAT | HEK-293 cells | 0.7 | No guanine nucleotides | |

| Dopamine D3 | [125I]7-OH-PIPAT | HEK-293 cells | 0.1 | No guanine nucleotides | |

| Dopamine D2 | [125I]7-OH-PIPAT | HEK-293 cells | ≤ 2.3 | With 5'-guanylylimidodiphosphate |

Evolution of Research Applications and Methodological Advancements for this compound

The application of this compound has expanded significantly since its initial characterization. Its radioiodinated form, particularly [125I]7-OH-PIPAT, has been extensively used in quantitative autoradiography to map the precise location of D3 receptors in the brain. researchgate.net This technique allows for the visualization and quantification of receptor densities in various brain regions.

Methodologically, the use of [125I]7-OH-PIPAT in conjunction with other techniques has advanced the understanding of dopamine receptor function. For example, its use in D3 receptor-deficient mice has validated the specificity of its binding. nih.govfrontiersin.org Furthermore, translational studies have employed [125I]7-OH-PIPAT autoradiography in preclinical models to predict the occupancy of D3 receptors by novel therapeutic agents in humans, bridging the gap between animal research and clinical applications. researchgate.net

The compound has also been instrumental in studies investigating the role of D3 receptors in various neurological and psychiatric conditions, including addiction and Parkinson's disease. nih.govnih.govresearchgate.net For instance, research has shown alterations in D3 receptor binding in the brains of individuals with cocaine addiction. nih.gov

Interactive Data Table: Research Applications of this compound

| Research Area | Application | Key Finding | Reference |

|---|---|---|---|

| Neuroanatomy | Quantitative Autoradiography | High D3 receptor density in islands of Calleja and nucleus accumbens. | acnp.org |

| Pharmacology | Receptor Binding Assays | High affinity and selectivity for D3 over D2 receptors in specific conditions. | nih.gov |

| Drug Development | Translational Imaging | Predicts D3 receptor occupancy of new drugs in humans. | researchgate.net |

| Disease Pathophysiology | Addiction Studies | Altered D3 receptor binding in cocaine fatalities. | nih.gov |

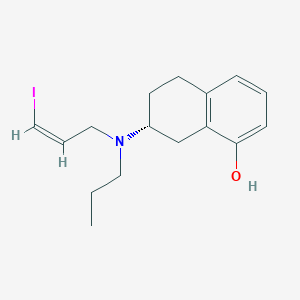

Structure

3D Structure

属性

分子式 |

C16H22INO |

|---|---|

分子量 |

371.26 g/mol |

IUPAC 名称 |

(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4-/t14-/m1/s1 |

InChI 键 |

QBXHUZJZYDSLRH-RXTQTKKPSA-N |

手性 SMILES |

CCCN(C/C=C\I)[C@@H]1CCC2=C(C1)C(=CC=C2)O |

规范 SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O |

同义词 |

8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, 123I-labeled 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, E-(+-)-isomer 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, R-(E)-isomer 8-OH-PIPAT |

产品来源 |

United States |

Molecular and Receptor Level Investigations of 7 Trans Oh Pipat

Receptor Binding Selectivity and Affinity Profiling

The chemical compound 7-trans-OH-PIPAT, also known as (R,S)-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin, has been the subject of numerous receptor binding studies to characterize its interaction with various neurotransmitter receptors. These investigations have been crucial in elucidating its selectivity and affinity profile, particularly for dopamine (B1211576) and serotonin (B10506) receptor subtypes.

Dopamine D3 Receptor Interaction Studies

This compound is recognized for its uniquely high affinity and selectivity for the dopamine D3 receptor. rndsystems.com Studies using its radioiodinated form, [125I]R(+)trans-7-OH-PIPAT, have demonstrated its utility as an excellent probe for investigating and characterizing the distribution of dopamine D3 receptors. nih.gov This is attributed to its high specific activity and high affinity binding. nih.gov In the presence of agents that block D2 and 5-HT1A receptors, [125I]R(+)trans-7-OH-PIPAT can selectively label D3 receptors. nih.gov

In vitro binding assays have consistently shown the high potency of this compound at the D3 receptor. frontiersin.org For instance, one study reported a Ki value of 0.67 ± 0.11 nM for the D3 receptor. frontiersin.org Another study using [125I]7-OH-PIPAT in rat brain sections found that it bound in a saturable and reversible manner with subnanomolar affinity to a single population of sites, with a pharmacological profile characteristic of cloned D3 receptors. The highest densities of these binding sites were observed in the islands of Calleja, nucleus accumbens, ventral pallidum, and substantia nigra. researchgate.net The use of selective D3 receptor ligands like [125I]-7-OH-PIPAT has been instrumental in studying the role of D3 receptors in various neurological and psychiatric conditions. nih.govscholaris.ca

While this compound is a potent D3 receptor ligand, some studies have noted that it exhibits relatively little selectivity between D2 and D3 receptors under certain conditions. nih.gov Specifically, when receptors are in a high-affinity state coupled to G proteins, the difference in affinity of this compound for D3 versus D2 receptors is less pronounced. nih.gov Nevertheless, its high affinity makes it a valuable tool for D3 receptor research. rndsystems.comnih.gov

Table 1: Dopamine D3 Receptor Binding Affinity of this compound

| Compound | Receptor | Assay Conditions | Ki (nM) | Reference |

|---|---|---|---|---|

| This compound | Human D3 | Radioligand binding assay | 0.67 ± 0.11 | frontiersin.org |

| [125I]R(+)trans-7-OH-PIPAT | Rat D3 | Autoradiography | Subnanomolar |

Dopamine D2 Receptor Interaction Studies

This compound also interacts with the dopamine D2 receptor, although generally with a lower affinity compared to the D3 receptor. frontiersin.orgguidetopharmacology.org Several radioligands, including 125I-trans-7-OH-PIPAT, have been used in binding assays for both D2 and D3 receptors. frontiersin.orgfrontiersin.orgnih.gov However, the affinity for D2 receptors often makes it challenging to isolate and measure D3 receptor density in tissues where both subtypes are present. frontiersin.orgfrontiersin.orgresearchgate.net

Studies have shown that while some dopamine agonists exhibit significantly higher affinity for D3 over D2 receptors, this compound shows relatively little D2/D3 selectivity in some contexts. nih.gov When D2 receptors are in their high-affinity, G protein-coupled state, the difference in affinity for this compound compared to D3 receptors is diminished. nih.gov For instance, the affinities of D3 receptors were found to be less than sevenfold higher than the affinities of D2 receptors for this compound under these conditions. nih.gov Despite this, the compound's interaction with D2 receptors is a significant aspect of its pharmacological profile. nih.govutoronto.ca

Table 2: Dopamine D2 Receptor Binding Affinity of this compound

| Compound | Receptor | Assay Conditions | Ki (nM) | Reference |

|---|---|---|---|---|

| This compound | Human D2 | Radioligand binding assay | 86.7 ± 11.9 | frontiersin.org |

| This compound | Human D2 | Radioligand binding assay | 33 | guidetopharmacology.org |

Serotonin 5-HT1A Receptor Interaction Studies

Table 3: Serotonin 5-HT1A Receptor Binding Affinity of this compound

| Compound | Receptor | Tissue Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |

|---|---|---|---|---|---|

| [125I]R(+)trans-7-OH-PIPAT | 5-HT1A | Rat Hippocampus | 1.4 | 210 | nih.gov |

Sigma Receptor Binding Site Characterization

Table 4: Sigma Receptor Binding Affinity of 125I-trans-7-OH-PIPAT

| Compound | Receptor Site | Tissue Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |

|---|---|---|---|---|---|

| 125I-trans-7-OH-PIPAT | Sigma | Rat Cerebellum | 1.67 ± 0.07 | 240 ± 72 | nih.gov |

Stereoselectivity in Receptor Binding Studies

Stereoselectivity is a critical factor in the receptor binding of this compound. The different stereoisomers of this compound can exhibit varied affinities for different receptors. For instance, the (S)-enantiomer, 125I-trans-7-OH-PIPAT, has been specifically highlighted for its potential as a SPECT imaging agent for sigma binding sites. nih.gov In contrast, the (R)-enantiomer is often associated with high-affinity dopamine receptor binding. nih.gov The synthesis and resolution of the (R) and (S) enantiomers have been crucial for these detailed binding studies. rndsystems.com In vitro binding studies have demonstrated the stereoselectivity of a related compound, trans-5-OH-PIPAT, for dopamine D2-like receptors, with the S(-) enantiomer showing higher affinity. researchgate.net While specific comparative data for the enantiomers of this compound across all target receptors is not always detailed in every study, the principle of stereoselectivity is a recurring theme in the literature. nih.gov

Ligand-Receptor Kinetic Studies of this compound

Kinetic studies provide deeper insights into the interaction between a ligand and its receptor beyond simple affinity measurements. These studies characterize the rates of association (kon) and dissociation (koff), which together determine the binding affinity (Kd). frontiersin.orgnih.govresearchgate.net For this compound, kinetic analyses have helped to confirm the nature of its binding to the D3 receptor.

In quantitative autoradiography studies using [125I]7-OH-PIPAT, the binding to D3 receptors was found to be reversible. Association and dissociation pseudo-first-order rate plots were linear, which is consistent with a simple bimolecular interaction with a single receptor protein. These kinetic experiments yielded estimates of the dissociation constant that were comparable to those obtained from saturation analyses. While detailed kinetic rate constants (kon and koff) are not always reported in the literature for this compound, the reversible nature of its binding is a key characteristic. nih.gov Understanding the kinetics of ligand-receptor interactions is crucial for predicting the duration of action and potential for in vivo efficacy. mdpi.com

Functional Agonism and Antagonism Research

Investigations of this compound as a D3 Agonist

This compound is recognized in scientific literature as a full agonist for the dopamine D3 receptor. guidetopharmacology.org Its affinity for the D3 receptor has been shown to be uniquely high. However, the degree of its selectivity for the D3 receptor over the D2 receptor can be influenced by the experimental conditions.

Research has demonstrated that the apparent selectivity of agonists for D3 receptors is highly dependent on the G protein-coupled state of the D2 receptor. nih.gov When D2 receptors are uncoupled from their G proteins, the affinity of certain agonists for D3 receptors can appear up to 130-fold higher than for D2 receptors. nih.govcapes.gov.br In contrast, under conditions that favor the natural, G protein-coupled state of the receptors, the difference in affinity is significantly smaller. For instance, when using the agonist radioligand [¹²⁵I]-7-trans-OH-PIPAT, which preferentially binds to G protein-coupled receptors, the affinity of this compound for D3 receptors was found to be less than sevenfold higher than its affinity for the high-affinity state of D2 receptors. nih.govcapes.gov.br This suggests that in a physiological environment, its selectivity may be modest.

Binding affinity studies have reported specific values for this compound. In membranes from HEK-293 cells expressing human dopamine receptors, [¹²⁵I]7-OH-PIPAT displayed a high affinity for the D3 receptor with a dissociation constant (Kd) of 0.1 nM, compared to a Kd of 0.7 nM for the D2 receptor in the absence of guanine (B1146940) nucleotides. Another study reports a pKi value of 7.7 for this compound at the human D3 receptor. guidetopharmacology.org

Table 1: Binding Affinity of this compound at Dopamine D2 and D3 Receptors

Context-Dependent Functional Activity (e.g., Antagonism)

The functional activity of this compound can be significantly modulated by the presence of other receptor systems, a phenomenon known as context-dependent activity. This is particularly evident in studies of receptor heteromers, such as the dopamine D1-D3 receptor (D1R-D3R) heteromer.

In cells expressing these D1R-D3R heteromers, the signaling output of this compound is not simply additive with D1 receptor agonists but shows synergistic interaction. nih.gov Specifically, research on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway demonstrated that the potency of this compound was substantially increased in the presence of a D1R agonist. nih.govresearchgate.net When applied alone, this compound stimulated ERK1/2 phosphorylation with a median effective concentration (EC₅₀) of 24 nM. nih.govresearchgate.net However, when co-applied with the D1R agonist SKF 38393 (at a concentration of 0.1 μM), the EC₅₀ of this compound for the same pathway dropped to 9 nM. nih.govresearchgate.net This indicates a positive allosteric modulation within the heteromer, where activation of the D1R component enhances the functional potency of the D3R agonist. This synergistic positive cross-talk was specific to cells expressing the heteromer. nih.gov

Table 2: Context-Dependent Potency of this compound on MAPK/ERK Activation in D1R-D3R Heteromer-Expressing Cells

G Protein-Coupled Receptor (GPCR) Signaling Pathway Analysis

Adenylyl Cyclase Modulation Research

The dopamine D3 receptor, the primary target of this compound, is a member of the D2-like family of receptors, which are canonically coupled to the Gi/o family of G proteins. guidetopharmacology.org A primary function of activated Gi/o proteins is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into the second messenger cyclic AMP (cAMP). medchemexpress.commerckmillipore.com Therefore, agonists acting at the D3 receptor are expected to decrease intracellular cAMP levels.

Research has confirmed this inhibitory role. Studies in cell lines have shown that D3 receptor activation inhibits adenylyl cyclase. guidetopharmacology.org Further investigation into the D1R-D3R heteromer revealed that while D1 receptor activation stimulates adenylyl cyclase (via Gs coupling), co-activation with a D3 agonist leads to a canonical negative interaction at the adenylyl cyclase signaling level. nih.gov In these co-expressing cells, a D3 agonist was shown to significantly reduce the accumulation of cAMP induced by a D1 agonist, demonstrating that both Gi and Gs proteins can signal simultaneously from the heteromeric complex. nih.gov

MAPK/ERK Pathway Activation Research

Beyond canonical G-protein signaling, this compound has been shown to activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. nih.gov This pathway is a crucial signaling cascade that regulates numerous cellular processes, including cell growth and differentiation. aging-us.com

In studies utilizing HEK-293 cells expressing D1R-D3R heteromers, this compound was found to induce the phosphorylation of ERK1/2 in a concentration-dependent manner, with an EC₅₀ value of 24 ± 4 nM. nih.govresearchgate.net This demonstrates that this compound can act as an agonist for this specific signaling cascade. As detailed in section 2.3.2, this activation is subject to positive modulation by D1 receptor agonists within the heteromer, which increases the potency of this compound more than twofold. nih.govresearchgate.net This potentiation of MAPK signaling through the D1R-D3R heteromer represents a selective signaling outcome, as a similar synergistic effect was not observed at the level of adenylyl cyclase. nih.gov

Table 3: Functional Potency of this compound in Activating the MAPK/ERK Pathway

Beta-Arrestin Signaling Research

Beta-arrestins are multifunctional proteins that are recruited to GPCRs following agonist activation and receptor phosphorylation. nih.govdiscoverx.comspringernature.com Their recruitment blocks further G protein coupling, leading to signal desensitization, and also initiates G protein-independent signaling cascades by acting as a scaffold for other signaling proteins. springernature.comnih.gov

The signaling profile of this compound includes the recruitment of β-arrestin. Research focusing on the D1R-D3R heteromer has provided evidence for this pathway. These studies found that the co-activation of both D1 and D3 receptors with their respective agonists, including this compound for the D3 receptor, resulted in a strong recruitment of β-arrestin-1. nih.gov This recruitment was another instance of selective signaling within the heteromer, occurring alongside the modulation of the MAPK pathway, but distinct from the adenylyl cyclase pathway. nih.gov This finding highlights that this compound-activated D3 receptors can engage the β-arrestin signaling pathway, particularly in the context of receptor heteromerization.

Influence of Guanine Nucleotides on Binding Characteristics

Guanine nucleotide-binding proteins, or G-proteins, are crucial molecular switches that couple agonist binding at a G-protein-coupled receptor (GPCR) to an intracellular signaling cascade. nih.govwikipedia.org The interaction between a GPCR and its associated G-protein is sensitive to the presence of guanine nucleotides like guanosine (B1672433) triphosphate (GTP) and its non-hydrolyzable analog, guanylyl-imidodiphosphate (Gpp(NH)p). nih.govplos.org For many agonist ligands, the receptor-G-protein complex represents a high-affinity binding state, whereas the uncoupled receptor is in a low-affinity state. jneurosci.org The addition of GTP or Gpp(NH)p promotes the dissociation of the G-protein from the receptor, thereby converting the population of receptors to a uniform low-affinity state. plos.orgjneurosci.orgmdpi.com

Research on this compound utilizes this phenomenon to dissect its binding to different dopamine receptor subtypes, particularly the closely related D2 and D3 receptors. Studies using the radiolabeled form, ¹²⁵I-trans-7-OH-PIPAT, have shown that its binding is significantly influenced by guanine nucleotides. In membranes expressing D2 receptors, the binding of ¹²⁵I-trans-7-OH-PIPAT is markedly reduced or even eliminated in the presence of Gpp(NH)p. nih.gov This indicates that this compound preferentially binds to the high-affinity, G-protein-coupled state of the D2 receptor.

Conversely, its binding to the D3 receptor appears to be less sensitive to guanine nucleotides under specific assay conditions. nih.gov This differential sensitivity allows researchers to use Gpp(NH)p as a tool to isolate and characterize D3 receptor binding. In membrane preparations from the rat olfactory tubercle, which contains a mix of receptor types, the binding of ¹²⁵I-trans-7-OH-PIPAT results in complex, curvilinear Scatchard plots, suggesting binding to multiple sites or affinity states. nih.gov However, when the assay is conducted in the presence of both Gpp(NH)p and sodium chloride, the binding to D2 and serotonin 1A receptors is abolished, resulting in a linear Scatchard plot that represents specific, high-affinity binding to D3 receptors. nih.gov

These findings demonstrate that in the presence of Gpp(NH)p and NaCl, ¹²⁵I-trans-7-OH-PIPAT serves as a selective radioligand for the D3 receptor. nih.gov

| Condition | Scatchard Plot Analysis | Inferred Binding |

|---|---|---|

| Baseline (No additions) | Markedly curvilinear | Multiple receptor classes or affinity states (D2, D3, etc.) |

| + Gpp(NH)p and NaCl | Linear | Specific to D3 receptors (Kd = 0.4 nM) |

Allosteric Modulation Research within Receptor Oligomers, with a Focus on this compound

G-protein-coupled receptors are now understood to exist not only as monomers but also as dimers or higher-order oligomers. nih.govnih.govdoi.org This oligomerization allows for allosteric modulation, where the binding of a ligand to one receptor protomer within the complex can alter the binding or function of an adjacent protomer. nih.govelifesciences.org This receptor-receptor interaction adds a significant layer of complexity and regulatory potential to cellular signaling. unimore.it A well-documented example is the antagonistic interaction within adenosine (B11128) A2A-dopamine D2 receptor (A2A-D2) heteromers, where activation of the A2A receptor allosterically decreases the affinity of D2 receptor agonists. researchgate.netbu.edu

Research has identified a role for this compound in the allosteric modulation within dopamine D1-D3 receptor (D1R-D3R) heteromers. nih.gov Evidence suggests that these receptors can form a heterotetramer, composed of interacting D1R and D3R homodimers. nih.gov Within this complex, a positive, bidirectional cross-talk occurs between the two receptor types at the level of mitogen-activated protein kinase (MAPK) signaling. nih.gov

Specifically, the stimulation of the D3R component with its agonist, this compound, was found to increase the potency of the D1R agonist SKF 38393 in activating the ERK1/2 phosphorylation cascade. nih.gov Conversely, co-stimulation with the D1R agonist enhanced the potency of this compound. nih.gov This synergistic effect was demonstrated to be specific to cells co-expressing both receptors, as the presence of one agonist did not alter the effect of the other in cells expressing only a single receptor type. nih.gov This positive allosteric modulation within the D1R-D3R oligomer demonstrates that this compound can participate in complex signaling integration, where its functional output is dependent on the activation state of its partner receptor. nih.gov

| Agonist | Condition | EC₅₀ for ERK1/2 Phosphorylation (nM) |

|---|---|---|

| SKF 38393 (D1R Agonist) | Alone | 15 ± 3 |

| + 0.1 µM 7-OH-PIPAT | 6 ± 1 | |

| 7-OH-PIPAT (D3R Agonist) | Alone | 24 ± 4 |

| + 0.1 µM SKF 38393 | 9 ± 2 |

Preclinical Research Methodologies and Models Utilizing 7 Trans Oh Pipat

In Vitro Research Paradigms and Cellular Assay Systems

In vitro studies are fundamental in the initial characterization of a compound's pharmacological properties. mattek.com They provide a controlled environment to investigate molecular interactions and cellular responses, offering a cost-effective and high-throughput alternative to animal testing. nih.gov For 7-trans-OH-PIPAT, these paradigms have been essential in elucidating its receptor binding affinities and functional effects at a cellular level.

Transfected Cell Line Studies (e.g., Sf9, HEK293, CHO cells)

Transfected cell lines are indispensable tools in modern pharmacology, allowing for the study of specific receptors in a controlled cellular environment. nih.gov Cell lines such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are frequently used due to their ease of growth and high transfectability. evitria.comeppendorf.com These cells can be genetically modified to express specific receptor subtypes, providing a clean system to assess a compound's interaction with a particular target without the confounding presence of other receptors. nih.gov

For instance, HEK293 cells, being of human origin, can produce proteins with human-like post-translational modifications, which is a significant advantage. nih.govplos.org This is particularly important for producing complex proteins that require specific modifications for their function. plos.org CHO cells are also widely used and are a common choice for producing recombinant protein therapeutics. evitria.com Studies utilizing such transfected cell lines have been instrumental in characterizing the binding and functional selectivity of this compound for dopamine (B1211576) D3 receptors. ut.ee

Membrane Homogenate Binding Assays

Membrane homogenate binding assays are a cornerstone of receptor pharmacology, used to determine the affinity (Kd) and density (Bmax) of a radiolabeled ligand for its receptor. perceptive.com This technique involves incubating a radiolabeled form of the compound, such as ¹²⁵I-trans-7-OH-PIPAT, with membrane preparations from tissues known to express the target receptor, like the rat cerebellum. nih.gov

In these assays, the total binding of the radioligand is measured, and non-specific binding is determined by adding a high concentration of an unlabeled competing ligand. ut.ee The difference between total and non-specific binding represents the specific binding to the target receptor. nih.gov For ¹²⁵I-trans-7-OH-PIPAT, studies using rat cerebellar membranes have demonstrated its high affinity for sigma binding sites. nih.gov Competition binding assays, where various unlabeled compounds compete with the radioligand for binding, are also performed to determine the inhibitory constants (Ki) of these compounds, providing a measure of their relative affinities for the receptor. perceptive.comnih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Kd (Dissociation Constant) | 1.67 ± 0.07 nM | In the presence of 15 nM spiperone |

| Bmax (Maximum Binding Capacity) | 240 ± 72 fmol/mg of protein |

Primary Neuronal Cultures and Brain Slice Preparations for Pharmacological Studies

Primary neuronal cultures and brain slice preparations offer a more physiologically relevant model compared to transfected cell lines, as they retain some of the native cellular architecture and synaptic connections. nih.govunil.ch Primary neuronal cultures are established by dissociating neurons from specific brain regions of embryonic or neonatal animals and growing them in a controlled laboratory setting. bmseed.com This allows for the detailed study of neuronal development, function, and response to pharmacological agents. bmseed.com

Acute brain slice preparations, on the other hand, involve thinly slicing fresh brain tissue and maintaining it in an artificial cerebrospinal fluid. nih.gov This method preserves the local circuitry of the brain region, making it an excellent model for electrophysiological and pharmacological studies. nih.govunil.ch While specific studies detailing the use of this compound in primary neuronal cultures or brain slice preparations for pharmacological characterization are not extensively available in the provided search results, these methodologies are standard in neuropharmacology for investigating the effects of compounds on neuronal activity and synaptic transmission. core.ac.uk

Cellular Response Investigations (e.g., Anti-Apoptotic Effects in Specific Cell Types)

Cellular assays are crucial for understanding the functional consequences of receptor activation. researchgate.net Apoptosis, or programmed cell death, is a fundamental biological process that can be modulated by various signaling pathways. nih.gov Investigations into the cellular responses to this compound have revealed its potential to exert anti-apoptotic effects. spandidos-publications.com

A study on malignant peripheral nerve sheath tumor (MPNST) cells demonstrated that 7-OH-PIPAT, a potent dopamine D3 receptor agonist, can protect against apoptosis induced by serum deprivation. spandidos-publications.com In these cells, treatment with 7-OH-PIPAT led to a significant increase in cell viability and a reduction in oligonucleosome formation, a hallmark of apoptosis. spandidos-publications.com This protective effect was associated with the attenuation of neurofibromin (NF1) expression, suggesting a link between D3 receptor signaling and the regulation of this tumor suppressor gene. spandidos-publications.com

| Treatment Concentration | Change in Cell Viability (after 24h) | Change in Cell Viability (after 48h) |

|---|---|---|

| 10⁻⁶ M | Significant Increase (p<0.05) | Significant Increase (p<0.01) |

| 10⁻⁵ M | Significant Increase (p<0.01) | Significant Increase (p<0.001) |

In Vivo Research Models and Applications in Animal Studies

In vivo studies using animal models are a critical step in preclinical research, providing insights into the pharmacokinetic and pharmacodynamic properties of a compound in a whole organism. nih.gov These models are essential for evaluating the potential therapeutic efficacy and target engagement of a drug candidate before it can be considered for human trials. csmres.co.uk

Application as a Radioligand for In Vivo Imaging Research (e.g., SPECT)

Single Photon Emission Computed Tomography (SPECT) is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. researchgate.net The development of radiolabeled ligands with high affinity and selectivity for a specific target is crucial for SPECT imaging. researchgate.net

¹²⁵I-trans-7-OH-PIPAT has been developed and evaluated as a potential SPECT imaging agent for sigma binding sites. nih.gov In vivo studies in rats have shown that ¹²⁵I-trans-7-OH-PIPAT readily enters the brain and exhibits moderate target-to-non-target ratios. nih.gov Pre-injection with haloperidol, a compound with high affinity for sigma sites, significantly reduced the specific binding of the radioligand, confirming its in vivo binding to haloperidol-sensitive sites. nih.gov These findings suggest that ¹²⁵I-trans-7-OH-PIPAT is a promising tool for in vivo imaging studies of sigma receptors. nih.gov

| Time Post-Injection | Brain Uptake (% dose/organ) |

|---|---|

| 2 min | 2.52% |

| 30 min | 0.8% |

Receptor Occupancy and Distribution Studies in Specific Brain Regions

The radiolabeled form of this compound, [¹²⁵I]trans-7-OH-PIPAT, is a highly selective ligand used in quantitative autoradiography to map the distribution of dopamine D3 receptors (D3R) in the brain. scilit.comjneurosci.orgjneurosci.org Studies in rat brains show a distinct and consistent pattern of D3 receptor localization. nih.gov

The distribution of [¹²⁵I]trans-7-OH-PIPAT binding sites aligns closely with the distribution of D3R immunoreactivity. scilit.comjneurosci.orgnih.gov The highest densities of D3 receptors are consistently observed in the Islands of Calleja, the shell of the nucleus accumbens, and lobules 9 and 10 of the cerebellum. brainmaps.org Moderate to low levels of binding are found in several other regions, including the mammillary bodies, frontoparietal cortex, substantia nigra (SN), and ventral tegmental area (VTA). scilit.comjneurosci.orgjneurosci.org Specifically within the substantia nigra, D3 binding has been noted in the pars reticulata. acnp.org The high specific activity of [¹²⁵I]7-OH-PIPAT also enables the detection of D3 receptors in areas with lower expression, such as the serotonergic dorsal and median raphe nuclei, indicating a more widespread distribution than previously thought. Very low to no signal is typically detected in the dorsal striatum. scilit.comjneurosci.orgjneurosci.org

Lesion studies have further elucidated the cellular localization of these receptors. Following the injection of the neurotoxin 6-hydroxydopamine to lesion dopaminergic neurons, a significant decrease (around 50%) in [¹²⁵I]7-OH-PIPAT binding was observed in the nucleus accumbens and substantia nigra. Similarly, lesioning neurons that originate in the nucleus accumbens with quinolinic acid resulted in approximately 50% reductions in D3 receptor binding in the nucleus accumbens, substantia nigra, and ventral pallidum. These findings suggest the presence of D3 receptors on both dopaminergic and non-dopaminergic cells.

| Brain Region | Reported Receptor Density Level | Quantitative Binding Value (fmol/mg) | Source |

|---|---|---|---|

| Islands of Calleja | High / Dense | Data not specified | scilit.com, brainmaps.org, , nih.gov |

| Nucleus Accumbens (Shell) | High / Moderate | 27.1 ± 2.26 | researchgate.net, scilit.com, , nih.gov |

| Cerebellum (Lobules 9 & 10) | High | Data not specified | scilit.com, , nih.gov |

| Ventral Pallidum | High | 21.4 ± 1.54 | |

| Substantia Nigra | Moderate to Low | 8.17 ± 0.53 | scilit.com, acnp.org, |

| Ventral Tegmental Area (VTA) | Moderate to Low | Data not specified | scilit.com, jneurosci.org, jneurosci.org |

| Frontoparietal Cortex | Moderate to Low | Data not specified | scilit.com, nih.gov |

| Mammillary Bodies | Dense | Data not specified | scilit.com, jneurosci.org |

| Dorsal & Median Raphe Nuclei | Low | Data not specified | |

| Nucleus Accumbens (Core) | Weak / Low | Data not specified | jneurosci.org, researchgate.net |

Studies in Genetically Modified Organisms (e.g., Dopamine D3 Receptor-Deficient Mice)

Preclinical research utilizing genetically modified organisms, particularly dopamine D3 receptor-deficient (D3R-/-) mice, has been crucial for validating the specificity of ligands like [¹²⁵I]trans-7-OH-PIPAT and for understanding the functional role of the D3 receptor. jneurosci.orgresearchgate.net

A key finding from these studies is the confirmation of [¹²⁵I]trans-7-OH-PIPAT's selectivity for the D3 receptor. researchgate.net Autoradiography studies demonstrate that the specific binding of [¹²⁵I]trans-7-OH-PIPAT observed in the brains of normal, wild-type (D3R+/+) mice is completely absent or undetectable in D3R-deficient mice. scilit.comjneurosci.orgjneurosci.orgresearchgate.netnih.gov This includes regions of high D3 receptor density, such as the substantia nigra/ventral tegmental area complex, confirming that the radioligand is indeed labeling the D3 receptor. jneurosci.orgresearchgate.netnih.gov

Beyond ligand validation, D3R-deficient mice provide a model to study the physiological consequences of the receptor's absence. Research has shown that these mice exhibit elevated extracellular dopamine levels in key projection areas like the nucleus accumbens and striatum compared to wild-type mice. jneurosci.org This suggests an inhibitory role for the D3 receptor in regulating the activity of dopamine neurons. jneurosci.orgnih.gov The behavioral phenotype of D3R knockout mice has also been a subject of investigation, although findings can sometimes be conflicting, highlighting the complexity of D3 receptor function. nih.gov

Behavioral Phenotyping Research in Rodent Models

Behavioral phenotyping in rodent models is a critical methodology for elucidating the functional role of specific neurotransmitter receptors in vivo. Studies using D3 receptor-selective compounds in rodents have provided significant insights into the behavioral functions of the D3 receptor.

Research has demonstrated that stimulation of the D3 receptor appears to play an inhibitory role in rodent locomotor behavior, particularly in response to new environments. nih.gov For instance, D3 receptor agonists like (+/-)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) and PD 128907 inhibit locomotion in wild-type mice when they are placed in a novel setting. nih.gov Crucially, these compounds have no measurable behavioral effect under the same conditions in D3 receptor knockout mice, indicating that the observed locomotor inhibition is mediated specifically by the D3 receptor. nih.gov These findings suggest that D3 receptor activation inhibits novelty-stimulated locomotion. nih.gov

Other research has explored the modulatory role of the D3 receptor in behavioral sensitization to substances like ethanol (B145695). scholaris.ca While these studies did not find changes in D3R binding using [¹²⁵I]-7-OH-PIPAT autoradiography following ethanol sensitization, they did observe that acute activation of the D3 receptor with an agonist could lessen the expression of sensitization. scholaris.ca This points to a functional, rather than density-related, change in the D3 receptor's role in the sensitized state and suggests a modulatory function for the D3R in ethanol sensitization. scholaris.ca

Synthetic and Analytical Research Approaches for 7 Trans Oh Pipat

Research Methodologies for Compound Synthesis and Derivatization

The synthesis of trans-7-OH-PIPAT is a multi-step process that begins with the animation of 7-methoxy-2-tetralone. acs.org This is followed by a series of reactions including hydrogenation, N-alkylation with propynyl (B12738560) chloride, deblocking with trimethylsilyl (B98337) iodide, and reaction with tributyltin hydride to form the trans-isomer as the main product. acs.org The final step involves reacting the trans-tributyltin derivative to produce the 2'-trans-iodopropenyl derivative, trans-7-OH-PIPAT. acs.org

Derivatization is a key strategy in synthetic and analytical chemistry. For compounds like 7-trans-OH-PIPAT, derivatization can be employed to enhance properties such as volatility and thermal stability for gas chromatography analysis. slideshare.net Common techniques include silylation, acylation, and alkylation, which modify active hydrogen atoms in functional groups. slideshare.net For instance, in the context of related analytical methods, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) is used to analyze biogenic amines via gas chromatography-mass spectrometry (GC-MS). nih.gov

Chiral Resolution Techniques in Stereoisomer Synthesis

Since this compound possesses a chiral center, the separation of its racemic mixture into individual enantiomers, (R)- and (S)-isomers, is crucial for detailed pharmacological studies. The most common method for this chiral resolution is the conversion of the racemic mixture into a pair of diastereomeric derivatives using a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like crystallization. wikipedia.org

For aminotetralins, a class of compounds to which this compound belongs, resolution can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid. wikipedia.org After separation, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org The synthesis and optical resolution of both (R)- and (S)-trans-7-OH-PIPAT have been successfully reported, allowing for the investigation of the distinct properties of each stereoisomer. Enantioselective synthesis, a more advanced approach, aims to directly produce a single enantiomer, thereby avoiding the need to separate a racemic mixture and discard the unwanted isomer. wikipedia.org

Radiosynthesis Strategies for Labeled Research Probes (e.g., Radioiodination)

For in vitro and in vivo imaging and binding studies, this compound is often labeled with a radionuclide. ebi.ac.uk Radioiodination, specifically with iodine-125 (B85253) ([¹²⁵I]), is a common strategy due to the presence of an iodine atom in the molecule's structure. acs.org The synthesis of [¹²⁵I]trans-7-OH-PIPAT involves the radioiodination of a suitable precursor, often a tri-n-butyl tin derivative. researchgate.net This process allows for the production of a radioligand with high specific activity, which is essential for detecting low-density receptors. acs.orgebi.ac.uk

The development of radiolabeled ligands like [¹²⁵I]trans-7-OH-PIPAT has been pivotal for quantitative autoradiography studies, enabling the mapping of dopamine (B1211576) D3 receptors in various brain regions. frontiersin.orgsnmjournals.org Other radioisotopes, such as tritium (B154650) (³H) and carbon-11 (B1219553) (¹¹C), are also used to label similar dopaminergic ligands for different research applications, including positron emission tomography (PET). nih.govunc.edu

Advanced Analytical Techniques for Research Characterization and Quantification

A suite of advanced analytical techniques is indispensable for the characterization and quantification of this compound in research. These methods ensure the identity, purity, and concentration of the compound are accurately determined. The primary techniques employed include chromatography, mass spectrometry, and spectroscopy. nih.gov

Chromatographic Methods in Research (e.g., HPLC, GC)

Chromatographic methods are central to the purification and analysis of this compound and its precursors.

High-Performance Liquid Chromatography (HPLC) is widely used for the purification and purity assessment of this compound. tri-solution.com HPLC systems, often coupled with a UV or photodiode array detector, can effectively separate the compound from impurities and reaction byproducts. tri-solution.comcabidigitallibrary.org The purity of 7-OH-PIPAT maleate, for example, is typically reported as ≥98% as determined by HPLC. Reverse-phase HPLC is a common mode used for these separations. escholarship.org

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. slideshare.net For non-volatile compounds or those with polar functional groups, derivatization is often required before GC analysis. slideshare.netresearchgate.net For related compounds, GC coupled with a mass spectrometer (GC-MS) is a standard method for identification and quantification. nih.govcfsre.org The choice of derivatizing agent and the GC column's temperature program are critical parameters for achieving optimal separation. nih.gov

Table 1: Chromatographic Methods for the Analysis of this compound and Related Compounds

| Technique | Application | Key Considerations |

| HPLC | Purification, Purity analysis | Reverse-phase columns are common; UV/PDA detection. tri-solution.com |

| GC-MS | Identification, Quantification | Often requires derivatization to increase volatility. nih.govcfsre.org |

Mass Spectrometry (MS) Applications in Research (e.g., LC-MS/MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and structure of compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. It is extensively used for the quantification of related compounds like 7-hydroxymitragynine (B600473) in biological samples. nih.gov The method provides high selectivity and sensitivity, allowing for the detection of low concentrations. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, combines GC separation with MS detection. It is used for the structural elucidation of compounds and their derivatives. ifremer.fr

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. unc.edu

Table 2: Mass Spectrometry Techniques in the Study of this compound and Analogs

| Technique | Application | Output |

| LC-MS/MS | Quantification in complex matrices | Concentration data. nih.govnih.gov |

| GC-MS | Identification of volatile derivatives | Mass spectrum for structural confirmation. cfsre.orgifremer.fr |

| HRMS | Elemental composition determination | Exact mass. unc.edu |

Spectroscopic Methods in Research (e.g., NMR, FT-IR)

Spectroscopic methods are essential for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the detailed structure of a molecule. ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon framework of the molecule, respectively. csic.es The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum help to confirm the structure of the synthesized compound. msu.edumnstate.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in a molecule. lucideon.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds. mdpi.com This allows for the identification of key functional groups such as hydroxyl (-OH) and amine (-NH) groups within the this compound structure.

Table 3: Spectroscopic Data for Structural Elucidation

| Technique | Information Provided |

| ¹H NMR | Information on the proton environment and connectivity. csic.eslibretexts.org |

| ¹³C NMR | Information on the carbon skeleton of the molecule. csic.es |

| FT-IR | Identification of functional groups (e.g., -OH, N-H). lucideon.commdpi.com |

Quantitative Receptor Autoradiography

Quantitative receptor autoradiography is a pivotal technique for elucidating the precise anatomical distribution and density of specific neuroreceptors within the brain. The use of radioactively labeled ligands allows for the visualization and quantification of binding sites in thin tissue sections. For the study of the dopamine D3 receptor, the radioiodinated form of this compound, specifically [125I]R(+)trans-7-OH-PIPAT, has been employed as a valuable probe. nih.gov This method provides high specific activity and high-affinity binding, making it an excellent tool for investigating the distribution of dopamine D3 receptors. nih.gov

Methodological Approach and Selectivity

The application of [125I]this compound in quantitative autoradiography allows for the detailed mapping of D3 receptor binding sites. jneurosci.org A critical aspect of this methodology is ensuring the selective labeling of the D3 receptor, as [125I]this compound is also capable of binding to the D2 receptor subtype. frontiersin.org To achieve selectivity for D3 receptors, assays are typically conducted in the presence of guanine (B1146940) nucleotides, such as Guanosine (B1672433) triphosphate (GTP). nih.gov Guanine nucleotides selectively inhibit the binding of agonists to the high-affinity state of G-protein coupled receptors like the D2 receptor, which is GTP-sensitive. nih.gov In contrast, the binding of [125I]this compound to D3 receptors has been shown to be largely insensitive to GTP. For instance, in the absence of guanine nucleotides, the affinity (Kd) of [125I]7-OH-PIPAT is approximately 0.7 nM for D2 receptors and 0.1 nM for D3 receptors; however, in the presence of a GTP analog, the affinity for D2 receptors decreases significantly. To further eliminate binding to other potential sites, such as sigma sites, other compounds like 1,3-di-o-tolylguanidine (B1662265) (DTG) can be included in the assay. nih.gov

Saturation and competition binding experiments are used to confirm the specificity of the radioligand binding. Scatchard analyses of [125I]7-OH-PIPAT binding have consistently revealed a single population of high-affinity binding sites characteristic of the D3 receptor.

Research Findings: Receptor Distribution and Density

Quantitative autoradiography studies using [125I]this compound have provided a detailed map of D3 receptor distribution in the rat brain. jneurosci.org The highest densities of D3 receptors are consistently found in limbic areas. frontiersin.org

Key findings on the regional distribution include:

High Levels of Binding: The most robust labeling is observed in the Islands of Calleja and the shell of the nucleus accumbens. jneurosci.org High densities are also reported in lobules 9 and 10 of the cerebellum. jneurosci.org

Moderate to Low Levels of Binding: Moderate signals are detected in the ventral pallidum and substantia nigra. jneurosci.org Lower levels of D3 receptor binding have been identified in the ventral caudate-putamen, frontoparietal cortex, and the ventral tegmental area (VTA). jneurosci.org The detection of D3 receptors in the serotonergic dorsal and median raphe nuclei suggests a more widespread distribution than previously thought.

Very Low or Undetectable Signals: Regions such as the dorsal striatum show very low to no D3 receptor binding signals. jneurosci.org

The binding characteristics of [125I]this compound have been determined in various experimental preparations.

| Preparation | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |

|---|---|---|---|

| Rat Basal Forebrain Homogenates | 0.42 nM | Not Reported | nih.gov |

| Rat Striatal Membrane Homogenates | 0.48 nM | 240 fmol/mg protein | capes.gov.brnih.gov |

| Rat Brain Sections (Autoradiography) | Subnanomolar | Not specified across regions |

Further quantitative analysis has provided specific values for D3 receptor density in key brain regions implicated in dopamine signaling.

| Brain Region | Receptor Density (fmol/mg) (Mean ± SEM) | Reference |

|---|---|---|

| Nucleus Accumbens (NA) | 27.1 ± 2.26 | |

| Ventral Pallidum (VP) | 21.4 ± 1.54 | |

| Substantia Nigra (SN) | 8.17 ± 0.53 |

Application in Neurotoxin Lesion Studies

Quantitative autoradiography with [125I]7-OH-PIPAT has been instrumental in determining the cellular localization of D3 receptors. By combining this technique with selective neurotoxin-induced lesions, researchers can identify whether D3 receptors are located on presynaptic terminals or postsynaptic neurons.

In one key study, lesions of dopaminergic neurons using 6-hydroxydopamine resulted in a 50% decrease in [125I]7-OH-PIPAT binding in the nucleus accumbens and substantia nigra. Similarly, lesions of intrinsic neurons in the nucleus accumbens with quinolinic acid also led to approximately 50% reductions in D3 receptor binding in the nucleus accumbens, substantia nigra, and ventral pallidum. These findings demonstrate that D3 receptors are present on both dopaminergic neurons (as autoreceptors) and on non-dopaminergic, postsynaptic neurons originating from areas like the nucleus accumbens. In contrast, lesions of serotonergic cells with 5,7-dihydroxytryptamine (B1205766) did not alter [125I]7-OH-PIPAT binding, indicating a lack of D3 receptors on these specific cell processes.

Metabolic and Pharmacokinetic Research Perspectives of 7 Trans Oh Pipat

Preclinical In Vitro Metabolism Studies

Preclinical in vitro metabolism studies are fundamental in early drug development to predict a compound's metabolic fate in humans. nih.gov These assays utilize various biological systems, primarily derived from the liver, which is the principal site of drug metabolism. nih.gov The primary goals are to determine metabolic stability, identify the enzymes responsible for metabolism, and assess the potential for the drug to interfere with the metabolism of other drugs. nih.govnih.gov

Standard in vitro models include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolic reactions. altex.org Assays with liver microsomes from different species (e.g., human, rat, mouse) are used to evaluate metabolic stability and identify species differences in metabolism. fujifilm.com

Hepatocytes: As the primary cells of the liver, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (such as UDP-glucuronosyltransferases or UGTs). nih.govaltex.org Using cryopreserved or fresh hepatocytes allows for a more comprehensive assessment of metabolism, including the formation of various metabolites. nih.govfujifilm.com Permeabilized hepatocytes can also be used to bypass cell membrane transport limitations for certain compounds, allowing for direct access to metabolic enzymes. nih.gov

Recombinant CYP Enzymes: To pinpoint which specific CYP isozyme is responsible for a compound's metabolism, the compound is incubated with individual, recombinantly expressed CYP enzymes. altex.org

For a compound like 7-trans-OH-PIPAT, these studies would aim to identify its rate of metabolic turnover (intrinsic clearance) and elucidate its metabolic pathways. While specific published data on the in vitro metabolism of this compound is limited, the typical output of such an investigation is summarized in the table below.

Table 1: Illustrative Data from a Typical In Vitro Metabolic Stability Assay

| Test System | Species | Compound Concentration (µM) | Incubation Time (min) | Half-Life (t½, min) | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|---|---|---|

| Liver Microsomes | Human | 1 | 0, 5, 15, 30, 60 | > 60 | < 5.8 |

| Liver Microsomes | Rat | 1 | 0, 5, 15, 30, 60 | 45 | 15.4 |

| Hepatocytes | Human | 1 | 0, 30, 60, 120, 240 | > 240 | < 2.9 |

| Hepatocytes | Rat | 1 | 0, 30, 60, 120, 240 | 180 | 3.85 |

This table presents hypothetical data for illustrative purposes based on standard preclinical assays.

Preclinical In Vivo Pharmacokinetic Research in Animal Models

In vivo pharmacokinetic (PK) studies in animal models are essential to understand how a drug behaves in a whole living system. fda.gov These studies provide critical data on absorption, distribution, bioavailability, and clearance that cannot be obtained from in vitro models alone. nih.gov Rodent models, such as rats and mice, are commonly used in early preclinical development. nih.govresearchgate.net

The process typically involves administering the compound through various routes (e.g., intravenous, oral) and then collecting biological samples, such as blood and tissues, at multiple time points to measure the concentration of the parent drug and its metabolites. nih.gov This data allows for the calculation of key PK parameters that help predict human pharmacokinetics. fda.gov For compounds targeting the central nervous system, like this compound, assessing brain penetration is also a critical objective. researchgate.net

While a complete PK profile for this compound is not widely published, studies on the radiolabeled version, ¹²⁵I-trans-7-OH-PIPAT, have provided insights into its distribution in rats. Research has shown that following intravenous injection, the compound has high initial uptake in the rat brain but also displays a rapid washout. This suggests good initial blood-brain barrier penetration, a desirable trait for a CNS-acting agent, but a potentially short duration of action at the target site. Furthermore, related aminotetralin compounds have been noted to have suboptimal bioavailability, which would be a key parameter to investigate for this compound in further studies. researchgate.netresearchgate.net

Table 2: Regional Brain Uptake of ¹²⁵I-trans-7-OH-PIPAT in Rats

| Time Post-Injection | Total Brain Uptake (% Dose/Organ) |

|---|---|

| 2 minutes | 2.52% |

| 30 minutes | 0.80% |

Data is illustrative of findings for the radiolabeled compound and reflects rapid brain kinetics.

Metabolite Identification Research Methodologies

Identifying the metabolites of a drug candidate is a crucial aspect of preclinical research, as metabolites can be pharmacologically active, inactive, or potentially toxic. nih.gov The primary analytical technique for metabolite identification is liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com

The general workflow for metabolite identification involves the following steps:

Incubation: The parent drug is incubated in an in vitro system (like hepatocytes or microsomes) or dosed to an animal model, from which samples (plasma, urine, feces) are collected. nih.gov

Sample Preparation: The biological samples are processed to extract the parent drug and its metabolites.

LC Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. This separates the various components of the mixture based on their physicochemical properties before they enter the mass spectrometer. mdpi.comphenomenex.com

Mass Spectrometry Analysis: The mass spectrometer detects the parent drug and potential metabolites based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition of the molecules with high accuracy.

Structural Elucidation: Tandem mass spectrometry (MS/MS) is then used to fragment the ions of potential metabolites. The resulting fragmentation pattern provides a structural fingerprint that helps to determine where the metabolic modification (e.g., hydroxylation, glucuronidation) occurred on the parent molecule. researchgate.net

This systematic approach allows researchers to build a comprehensive picture of the biotransformation pathways of a new chemical entity. While the specific metabolites of this compound have not been detailed in publicly available literature, the methodologies described are the standard for such an investigation.

Table 3: Example of a General LC-MS/MS Method for Metabolite Identification

| Parameter | Description |

|---|---|

| Liquid Chromatography | |

| Column | C18 Reverse-Phase (e.g., Phenyl-hexyl) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Gradient elution from low to high organic phase (Mobile Phase B) |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching |

| Analyzer | Triple Quadrupole (QqQ) or Orbitrap/Time-of-Flight (TOF) |

| Scan Mode | Full Scan for metabolite discovery; Product Ion Scan for structural elucidation |

This table outlines typical parameters for a method used in metabolite identification research. mdpi.comphenomenex.com

Broader Research Implications and Future Directions for 7 Trans Oh Pipat Studies

Contributions to Dopamine (B1211576) System Understanding and Receptor Subtype Delineation

7-trans-OH-PIPAT has been instrumental in advancing the understanding of the dopamine system, primarily through its high selectivity for the dopamine D3 receptor. nih.govnih.gov Before the development of selective ligands like this compound, distinguishing the function of D3 receptors from the structurally similar D2 receptors was a significant challenge for researchers. nih.govfrontiersin.orgfrontiersin.org The availability of radiolabeled [¹²⁵I]trans-7-OH-PIPAT enabled precise mapping of D3 receptor distribution in the brain through in vitro autoradiography. frontiersin.orgjneurosci.orgfrontiersin.orgresearchgate.net

These studies revealed high concentrations of D3 receptors in specific brain regions, including the islands of Calleja, the shell of the nucleus accumbens, and the substantia nigra/ventral tegmental area. jneurosci.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net This anatomical mapping was crucial for correlating the D3 receptor's presence with specific brain functions and pathologies. For example, the localization of D3 receptors in limbic areas associated with cognition, emotion, and reward has implicated them in the pathophysiology of neuropsychiatric disorders such as schizophrenia and substance use disorders. nih.govfrontiersin.orgresearchgate.net

Furthermore, research utilizing this compound has helped to clarify the roles of D3 receptors as both postsynaptic receptors and autoreceptors that modulate dopamine synthesis and release. researchgate.netnih.gov Studies using [¹²⁵I]trans-7-OH-PIPAT in postmortem brain tissue from schizophrenia patients have identified an increased number of D3 receptors, providing critical evidence for the receptor's role in the disease. nih.gov In animal models of Parkinson's disease, changes in D3 receptor levels have also been observed, suggesting a role in this neurodegenerative disorder as well. frontiersin.orgfrontiersin.org

| Brain Region | D3 Receptor Density as Revealed by [¹²⁵I]trans-7-OH-PIPAT Binding | Associated Functions |

| Islands of Calleja | Highest | Limbic functions, reward |

| Nucleus Accumbens (Shell) | High to Moderate | Reward, motivation, addiction |

| Substantia Nigra/Ventral Tegmental Area | Moderate | Dopamine neuron regulation, movement, reward |

| Frontoparietal Cortex | Moderate to Low | Cognition, executive function |

| Cerebellum (Lobules 9 and 10) | Moderate to Low | Motor control, cognition |

Development of Novel Research Probes and Tools based on this compound

A major contribution of this compound has been its development into a powerful research tool, specifically its radioiodinated form, [¹²⁵I]trans-7-OH-PIPAT. nih.gov This radioligand has become a gold standard for in vitro studies of the D3 receptor due to its high affinity, high specific activity, and low nonspecific binding. nih.govnih.gov It is extensively used in radioligand binding assays and autoradiography to quantify D3 receptor density and distribution in various brain tissues. nih.govfrontiersin.orgresearchgate.netnih.gov

The selectivity of [¹²⁵I]trans-7-OH-PIPAT for D3 over D2 receptors is a key advantage, although this selectivity can be highly dependent on assay conditions. nih.govscholaris.ca Researchers have established that conducting binding assays in the presence of Gpp(NH)p and NaCl minimizes binding to D2 and serotonin-1A receptors, allowing for the specific labeling of D3 receptors. nih.gov

Beyond its primary use as a D3 receptor probe, studies have also explored the utility of ¹²⁵I-trans-7-OH-PIPAT as a potential imaging agent for sigma binding sites. nih.gov This research showed that the ligand binds with high affinity to haloperidol-sensitive sigma sites in rat cerebellar membranes, suggesting its potential use for in vitro studies of these sites and as a potential SPECT imaging agent. nih.gov The development of this versatile probe has equipped scientists with a critical tool to investigate the roles of D3 receptors and other binding sites in both normal brain function and disease states.

Advancements in Neuropharmacological Research Methodologies

The application of [¹²⁵I]trans-7-OH-PIPAT has led to significant advancements in neuropharmacological research methodologies, particularly in the field of drug development and receptor occupancy studies. The use of ex vivo autoradiography with [¹²⁵I]7OH-PIPAT has enabled researchers to establish a translational model to measure the occupancy of D3 receptors by novel drug candidates across different species. researchgate.netnih.gov

A key example is the study of GSK598809, a selective D3 receptor antagonist. researchgate.netnih.gov Researchers used [¹²⁵I]7OH-PIPAT autoradiography in rats and combined this with PET imaging in baboons and humans to demonstrate a dose-dependent occupancy of D3 receptors by the drug. researchgate.netnih.gov This multi-species approach demonstrated a direct relationship between drug exposure, D3 receptor occupancy, and a behavioral effect (reduction of nicotine-induced conditioned place preference in rats). researchgate.netnih.gov This methodology provides a powerful framework for predicting the clinical efficacy of D3 receptor-targeted drugs, helping to define dosage for later-stage clinical trials. nih.gov

The refinement of binding assay protocols to enhance the specificity of [¹²⁵I]trans-7-OH-PIPAT for D3 receptors represents another methodological advance. nih.gov The understanding that the presence of guanine (B1146940) nucleotides and sodium ions can eliminate binding to D2 and serotonin (B10506) receptors has improved the accuracy and reliability of D3 receptor quantification. nih.gov These methodological improvements are crucial for obtaining precise and interpretable data in neuropharmacological studies.

Conceptual and Theoretical Contributions to Ligand-Receptor Interactions

This compound has served as a valuable tool for exploring fundamental concepts in ligand-receptor interactions, particularly regarding G protein-coupled receptors (GPCRs). As a selective D3 agonist, it has been used to probe the intricate mechanisms of receptor activation and signaling. nih.govacs.org

One significant contribution is in the study of GPCR oligomerization. Research on dopamine D1-D3 receptor heterotetramers used this compound to demonstrate allosteric interactions within the receptor complex. nih.gov The study found that activation of the D1 receptor by its agonist increased the potency of this compound at the D3 receptor, and vice versa. nih.gov This provided direct evidence for positive cross-talk between partner receptors in a heteromer, advancing the theoretical understanding of how receptor-receptor interactions can modulate ligand potency and signaling. nih.gov

These findings contribute to the broader concept of functional selectivity, where the interaction of a ligand with a receptor can initiate distinct signaling events. mdpi.com The use of highly selective ligands like this compound is essential for dissecting these complex signaling pathways and understanding how different ligands can stabilize unique receptor conformations, leading to biased agonism. mdpi.com This work has implications for the rational design of new drugs that can precisely target specific signaling pathways to maximize therapeutic effects while minimizing side effects.

Unexplored Research Avenues and Future Research Questions for this compound

Despite extensive research, several avenues concerning this compound remain to be explored, presenting exciting questions for future studies.

Delineating its role in other receptor systems: While primarily known as a D3 ligand, ¹²⁵I-trans-7-OH-PIPAT has shown affinity for sigma binding sites. nih.gov Further investigation is needed to fully characterize this interaction and its functional significance. Could this compound be used as a dual-action probe to study the interplay between dopamine D3 and sigma receptor systems?

Functional consequences of D3 receptor plasticity: Post-mortem and imaging studies have shown that D3 receptors are upregulated in conditions like cocaine addiction. frontiersin.org Future research could use this compound and its radiolabeled counterpart to explore the functional consequences of this neuroadaptation in animal models. How does this upregulation alter dopamine system dynamics and contribute to addiction-related behaviors like relapse? scholaris.ca

Exploring D3 function in less-studied brain regions: D3 receptors have been identified in the cerebellum, but their function in this region is not well understood. frontiersin.org Autoradiographic studies with [¹²⁵I]trans-7-OH-PIPAT could be combined with behavioral and electrophysiological techniques to elucidate the role of cerebellar D3 receptors in motor control, learning, and cognition.

Therapeutic potential in modulating neural circuits: Studies have shown that D3 receptors in the basolateral amygdala and lateral habenula modulate cue-induced nicotine (B1678760) seeking. researchgate.net Future research could employ local infusions of this compound in these specific regions to further dissect the neural circuits involved and to explore whether targeted D3 receptor agonism or antagonism could be a viable therapeutic strategy.

Investigating D3 receptor-mediated neuroprotection: Preliminary research has suggested a protective, anti-apoptotic role for 7-OH-PIPAT in malignant peripheral nerve sheath tumor cells. spandidos-publications.com This opens a completely new and unexplored avenue of research into the potential role of D3 receptor agonists in cancer biology and neuroprotection, which warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。